tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate
Description
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(14-10-6-4-7-11-14)16(21)20-12-8-5-9-13-20/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3,(H,19,22)/t15-/m1/s1 |
InChI Key |
AIOJVKFAZBSPMS-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Aminoalkylation and Protection
A common route involves the initial synthesis of an amino-substituted piperidine intermediate, which is then reacted with tert-butyl chloroformate or a similar carbamoylating agent to introduce the tert-butyl carbamate protecting group.
- Reaction Conditions: Typically carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
- Base Usage: Triethylamine or other organic bases are added to neutralize the generated acid and drive the reaction forward.
- Yield and Purity: Optimized to achieve high yield and purity by controlling stoichiometry and reaction time.
Construction of the Phenyl Ketone Moiety
The ketone adjacent to the piperidine ring is introduced via oxidation or acylation steps:
- Acylation: Reaction of the piperidine nitrogen with phenylacetyl chloride or related activated esters.
- Oxidation: Selective oxidation of the corresponding alcohol intermediate to the ketone using mild oxidants such as PCC (pyridinium chlorochromate).
Improved Method from Patent Literature
A closely related preparation method described in patent CA3087004A1 (2019) provides insights into an efficient synthesis of tert-butyl carbamate derivatives with improved yield and purity. Although this patent focuses on a structurally related compound, the principles apply to the target compound's preparation:
- Stepwise Mixing: The method involves mixing the neutral forms of amino-carbamate intermediates with oxoacetyl derivatives in an organic solvent.
- Base Addition: A base is added after initial mixing to facilitate the coupling reaction.
- Advantages: This approach reduces reaction mixture viscosity, simplifies stirring, and enhances product yield and purity.
- Relevance: The method's emphasis on neutral starting materials and controlled base addition can be adapted to the synthesis of this compound to optimize process efficiency.
Representative Experimental Procedure (Literature-Inspired)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperidine derivative + tert-butyl chloroformate, triethylamine, THF, 0 °C to RT | Formation of tert-butyl carbamate intermediate | Carbamate intermediate formed with moderate to high yield |
| 2 | Phenylacetyl chloride or ethyl 2-oxo-1-phenylacetate, organic solvent, base | Acylation of piperidine nitrogen to introduce phenyl ketone | Ketone-functionalized carbamate obtained |
| 3 | Purification via column chromatography or recrystallization | Isolation of pure product | Product purity >95% |
Analytical Data Supporting Preparation
- Molecular Formula: C18H26N2O3
- Molecular Weight: Approximately 318.42 g/mol
- Physical State: Yellow to white solid (commercial samples)
- Spectroscopic Characterization:
Summary Table of Preparation Variables and Outcomes
| Parameter | Typical Conditions | Effect on Yield/Purity | Notes |
|---|---|---|---|
| Solvent | THF, DCM, or mixture | Influences solubility and reaction rate | THF preferred for carbamate formation |
| Base | Triethylamine, DIPEA | Neutralizes acid byproducts, drives reaction | Amount critical to avoid side reactions |
| Temperature | 0 °C to room temperature | Controls reaction kinetics and stereochemistry | Lower temps favor stereoselectivity |
| Reaction Time | 1–16 hours | Longer times improve conversion but risk side products | Monitoring recommended |
| Purification | Column chromatography, recrystallization | Increases purity to >95% | Essential for pharmaceutical grade |
Research Findings and Optimization Notes
- Use of neutral amino-carbamate starting materials enhances reaction simplicity and yield by preventing dense, viscous mixtures that impede stirring.
- Avoiding salt forms of intermediates reduces purification complexity.
- Base addition after initial mixing rather than simultaneous addition improves product formation.
- The stereochemical integrity of the (1R) enantiomer is maintained by controlling reaction temperature and reagent order.
- The ketone group adjacent to the piperidine ring is stable under the reaction conditions used for carbamate formation, allowing sequential synthesis without protective group interference.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound in various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development and as a precursor for pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Cycloalkyl Substituents
Several tert-butyl carbamates with cycloalkyl groups exhibit similarities in Boc-protected amine frameworks but differ in ring size, substituents, and stereochemistry. Key examples include:
Key Differences :
- Functional Groups: The ketone moiety in the target compound could enhance electrophilicity, making it more reactive in nucleophilic addition reactions compared to hydroxy or amino-substituted analogs .
Aromatic and Heterocyclic Derivatives
Compounds with aromatic or heterocyclic substituents demonstrate divergent physicochemical and pharmacological profiles:
Key Differences :
Stereochemical and Crystallographic Considerations
The (1R) configuration of the target compound underscores the importance of enantiopurity in pharmaceutical applications. For example:
- Enantiomer-Specific Activity : Analogous carbamates like PB07473 [(1R,2S)] and PBY1403191 [(1R,3R)] exhibit distinct biological activities due to stereochemical variations .
- Crystallography : SHELX software () is frequently employed to resolve chiral centers and confirm configurations via X-ray diffraction, a critical step in validating synthetic routes .
Market and Commercial Relevance
- Pharmaceutical Intermediates : tert-butyl carbamates are valued for their role in synthesizing active pharmaceutical ingredients (APIs). For instance, highlights the commercial demand for bromophenyl carbamates in oncology and CNS drug development .
- Cost and Availability : lists pricing tiers for a bromophenyl-hydroxyethyl analog, suggesting that the target compound’s production cost may scale similarly (~€50–600/g depending on quantity) .
Biological Activity
Tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate is a complex organic compound with significant biological activity, particularly in pharmacology. Its unique structure, which incorporates a tert-butyl group, a piperidine ring, and a phenyl group, contributes to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{26}N_{2}O_{3}, and it has a molecular weight of approximately 350.47 g/mol. The presence of functional groups such as carbamates and ketones is crucial for its biological interactions. The compound can undergo hydrolysis, leading to the release of biologically active amines and carbonic acid derivatives, which may further influence its pharmacological effects.
Research indicates that this compound functions primarily as an enzyme inhibitor . It has shown promise in inhibiting pathways associated with viral replication, making it a candidate for treating viral infections such as hepatitis C. The mechanism involves binding to specific enzymes or receptors, disrupting their normal function and thus inhibiting disease progression.
Biological Activity Overview
The biological activities associated with this compound include:
- Antiviral Properties : Similar compounds have demonstrated efficacy against various viral infections by inhibiting replication pathways.
- Enzyme Inhibition : The compound acts on several enzymes involved in metabolic processes, indicating potential applications in metabolic disorders or cancer therapy.
Comparative Analysis of Similar Compounds
A comparative analysis of related compounds highlights the unique features and biological activities of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Contains piperidine; lacks phenyl ketone | Moderate enzyme inhibition |
| Tert-butyl N-(3-methylpiperidin-4-yloxy)carbamate | Contains ether linkage; similar piperidine structure | Antiviral properties |
| Tert-butyl N-(3R,5S)-5-methylpiperidin-3-carboxamide | Similar piperidine; different substituents | Potential analgesic effects |
The specific combination of the phenyl group with the ketone functionality adjacent to the piperidine ring sets this compound apart from its analogs, potentially conferring distinct pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antiviral Activity : A study demonstrated that compounds structurally similar to tert-butyl N-[...]-carbamate inhibited the replication of hepatitis C virus in vitro. This suggests a potential role in antiviral drug development.
- Enzyme Interaction Studies : Binding affinity assays using surface plasmon resonance indicated that this compound effectively binds to target enzymes involved in metabolic pathways. These studies provide insight into its mechanism of action and potential therapeutic applications.
- Pharmacological Profiles : Research has characterized the pharmacokinetics and dynamics of this compound, revealing favorable absorption rates and bioavailability in animal models. Such profiles are essential for assessing its viability as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
